molecular formula C5H10O3 B031606 Methyl 2-methoxypropionate CAS No. 17639-76-8

Methyl 2-methoxypropionate

Cat. No. B031606
CAS RN: 17639-76-8
M. Wt: 118.13 g/mol
InChI Key: VABBJJOSOCPYIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-methoxypropionate and its derivatives involves catalytic processes and optimization of conditions to achieve high yields and purity. For instance, methyl 3-methoxypropionate can be prepared from methanol and methyl acrylate using sodium hydroxide as a catalyst, achieving a yield of 97% or more with a product purity of over 99.5% under optimized conditions (Zhang Ji-bo, 2011). Another study optimized the synthesis process using sodium methoxide as a catalyst, achieving similar high yields and purity (Q. Ling-bo, 2007).

Molecular Structure Analysis

The molecular structure of methyl 2-methoxypropionate derivatives can be elucidated through spectroscopic methods, including NMR and IR, providing insights into the compound's electronic structure and geometrical configuration. For example, a study on the spectroscopic properties of a related compound using density functional theory (DFT) highlighted the correlation between calculated bond angles, distances, and experimental values, emphasizing the utility of theoretical methods in structural analysis (J. Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Methyl 2-methoxypropionate undergoes various chemical reactions, including condensations, hydroformylations, and others, that are critical in the synthesis of complex molecules. For instance, its derivatives have been used in the synthesis of angiotensin-converting enzyme inhibitors, showcasing potent inhibitory activity (Xiao-hua Cai et al., 2006).

Physical Properties Analysis

The physical properties, such as boiling point, miscibility with water, and stability, are important for the application of methyl 2-methoxypropionate in synthesis and industry. For example, 2-Methyltetrahydrofuran, a related solvent, is highlighted for its low miscibility with water and high stability, making it appealing for organometallic syntheses and biotransformations (Vittorio Pace et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with catalysts, enable methyl 2-methoxypropionate to participate in diverse synthetic routes. A practical synthesis approach for a key intermediate in diltiazem production exemplifies its utility in pharmaceutical chemistry, showcasing the efficient separation and recovery of reactants (T. Furutani et al., 2002).

Scientific Research Applications

  • Angiotensin Converting Enzyme Inhibitors : Methyl 2-methoxycarbonyl-3-phenylpropionate derivatives demonstrate more potent angiotensin converting enzyme inhibitory activity than Captopril®, suggesting potential as a new class of angiotensin converting enzyme inhibitors (Xiao-hua Cai, B. Xie, & Hui Guo, 2006).

  • Synthesis of 3-Hydroxy-2-methylpropionamide : A one-pot method facilitates the selective synthesis of 3-hydroxy-2-methylpropionamide, an intermediate in the synthesis of methyl methacrylate, with excellent conversion and selectivity (L. García, C. Claver, M. Diéguez, & A. Masdeu-Bultó, 2006).

  • Conversion of Methyl β-Benzoyl-β-Bromopropionate : Methyl β-benzoyl-α-methoxypropionate can be obtained from methyl β-benzoyl-β-bromopropionate by treating it with potassium acetate in methanol (N. Sugiyama, T. Gasha, H. Kataoka, & C. Kashima, 1969).

  • Synthesis of 1,2,2,2-Tetrafluoroethyl Methyl Ether : An efficient and stereospecific method for preparing 1,2,2,2-tetrafluoroethyl methyl ether, an intermediate in the synthesis of volatile anesthetics, is presented (L. A. Rozov & K. Ramig, 1994).

  • Synthesis of Methyl 3-Methoxypropionate (MMP) : The optimal preparation conditions for MMP from methanol and methyl acrylate using sodium methoxide result in a yield of more than 97% and a purity of over 99.6% (Q. Ling-bo, 2007).

  • Free-Radical Reaction with Alk-1-enes : The free-radical reaction of 3-methoxypropionic acid with alk-1-enes produces 1:1 adducts consisting of various substituted propionic acids (Y. Ogibin, L. M. Il'ina, & G. I. Nikishin, 1967).

Safety And Hazards

Methyl 2-Methoxypropionate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Methyl 2-Methoxypropionate may be employed as acylation reagent for the lipase-catalyzed N-acylation of 1-phenylethanamine. It may be used in the synthesis of poly(2-hydroxylethyl 5-norbornene-2-carboxylate /t-butyl 5-norbornene-2-carboxylate /5-norbornene-2-carboxylic acid /maleic anhydride) resists .

properties

IUPAC Name

methyl 2-methoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(7-2)5(6)8-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABBJJOSOCPYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884980
Record name Propanoic acid, 2-methoxy-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methoxypropionate

CAS RN

17639-76-8
Record name Methyl 2-methoxypropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17639-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-methoxy-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methoxy-, methyl ester
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Record name Propanoic acid, 2-methoxy-, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-methoxypropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
D Verma, R Insyani, YW Suh, SM Kim, SK Kim… - Green Chemistry, 2017 - pubs.rsc.org
… to methyl lactate and methyl 2-methoxypropionate over an effective heterogeneous catalyst, … acid derivatives (methyl lactate + methyl 2-methoxypropionate) were obtained from cellulose …
Number of citations: 65 pubs.rsc.org
H Kanai, K Ishii - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
… The products were identified as dimethyl adipate and methyl 2-methoxypropionate. The yield of dimethyl adipate is dependent upon halides and decreases in the order I>Br>Cl, as …
Number of citations: 28 www.journal.csj.jp
S Inoue, I Tsukuma, M Kawaguchi… - … Chemistry and Physics, 1967 - Wiley Online Library
… (a) Methyl 2-methoxypropionate: To a mixture of 178 g. of methyl iodide and 146 g. of silver … of methyl 2-methoxypropionate. After 4 hrs. reflux dilute hydrochloric acid was added and …
Number of citations: 52 onlinelibrary.wiley.com
LE Helgen - 1965 - search.proquest.com
… This portion of this thesis describes the stereochemistry of the insertion of carbomethoxycarbene into the tertiary carbon-hydrogen bond of optically active methyl 2-methoxypropionate. …
Number of citations: 0 search.proquest.com
L Rand, B Thir, SL Reegen… - Journal of Applied …, 1965 - Wiley Online Library
… .g The methyl ester waa reacted with thionyl chloride in pyridine solution to form methyl-2-chloropropionate (bp 129-130C.) ;lo the latter was converted to methyl-2-methoxypropionate (…
Number of citations: 78 onlinelibrary.wiley.com
SL Waaijers-van der Loop, Z Dang, E Rorije… - Methodology, 2018 - rivm.nl
… methodology indicates that methyl 2methoxypropionate is not … The hydrolysis products of methyl 2-methoxypropionate are … In summary, we conclude that methyl 2-methoxypropionate is …
Number of citations: 5 www.rivm.nl
DMP Gigante, F Long, LA Bodack… - The Journal of …, 1999 - ACS Publications
… Figure 4 Calculated conformations and relative energies for (S)-methyl lactate, (S)-methyl 2-methoxypropionate, and (S… (S)-methyl 2-methoxypropionate-d 9 IIa 0.0 2874 1.5 −8.3 −129.1 …
Number of citations: 48 pubs.acs.org
H Tanaka, I Sakai, T Ota - Journal of the American Chemical …, 1986 - ACS Publications
… (15) This radical was produced by the hydrogen abstraction from methyl 2-methoxypropionate by fert-butoxy radical in chlorobenzene under UV light irradiation at 23 C. …
Number of citations: 31 pubs.acs.org
BK Nefedov, NS Sergeeva, YT Éidus - Bulletin of the Academy of Sciences …, 1973 - Springer
Conclusions 1. Ethylene in methanol medium is selectively carbonylated by CO at 170 and 60 atm, at a CO/C 2 H 4 ratio=1.56, in the presence of CuCl 2 , to give methyl 2-…
Number of citations: 4 link.springer.com
M Ceroni, U Séquin - Helvetica Chimica Acta, 1982 - Wiley Online Library
Several diepoxyhexanoates and epoxyhexenoates were prepared by epoxidation of methyl 2‐methyl‐2,4‐hexadienoate or by Darzens condensation. Their 1 H‐ and 13 C‐NMR. …
Number of citations: 37 onlinelibrary.wiley.com

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